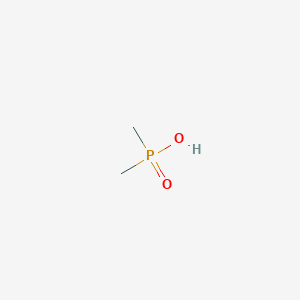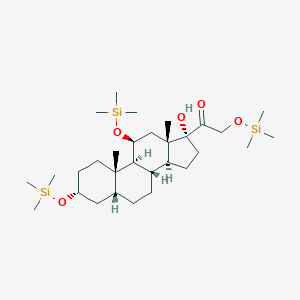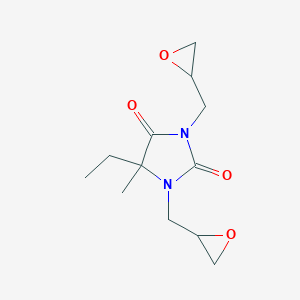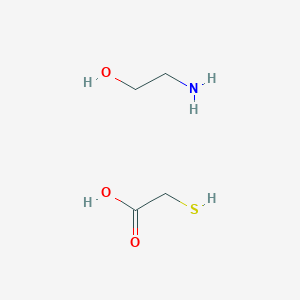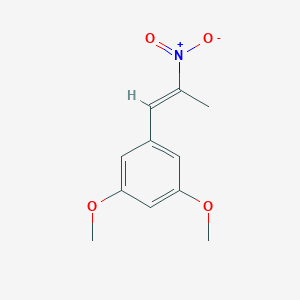
3-(4-氨基苯甲基)苯胺
描述
The compound "3-(4-Aminobenzyl)aniline" is a derivative of aniline, which is a primary aromatic amine. It is structurally characterized by an amino group attached to a benzyl group, which is further connected to another phenyl ring. This structure is a common motif in various chemical syntheses and polymer studies, particularly in the development of conducting polymers and copolymers that exhibit unique electrochemical and physical properties.
Synthesis Analysis
The synthesis of related compounds often involves reductive alkylation, as described in the synthesis of a key intermediate for the CCR5 antagonist TAK-779. This process includes the reductive alkylation of methylamine with tetrahydro-4H-pyran-4-one followed by alkylation with 4-nitrobenzylbromide and subsequent reduction, yielding a high isolated yield from the starting materials using commercially available reagents . Although this synthesis does not directly pertain to "3-(4-Aminobenzyl)aniline," it provides insight into the methods that could be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of compounds similar to "3-(4-Aminobenzyl)aniline" has been studied using various spectroscopic techniques. For instance, the Fourier transform infrared (FT-IR) and FT-Raman spectroscopy have been employed to analyze the vibrational spectra of related compounds, providing detailed interpretations based on the calculated potential energy distribution (PED) . Additionally, nuclear magnetic resonance (NMR) chemical shifts have been calculated using the GIAO method, which could be applicable to the structural analysis of "3-(4-Aminobenzyl)aniline" .
Chemical Reactions Analysis
The chemical reactivity of aniline derivatives is often explored in the context of copolymerization. For example, the electrochemical polymerization of aminobenzoic acids and mixtures with aniline has been carried out, resulting in conducting polymers with characteristics influenced by the aminobenzoic acids . These findings suggest that "3-(4-Aminobenzyl)aniline" could also participate in similar polymerization reactions, potentially leading to new materials with tailored properties.
Physical and Chemical Properties Analysis
The physical and chemical
科学研究应用
-
Synthesis of Anilines
- Field : Organic Chemistry
- Application : Anilines are used in a wide range of chemical reactions. The synthesis of anilines is a comprehensive review of the methods and applications of aniline synthesis, covering both classical and modern approaches .
- Methods : The article provides an overview of the reactions, mechanisms, and catalysts involved in the formation of anilines from various precursors and substrates .
- Results : The synthesis of anilines has significant biological and industrial importance as intermediates .
-
Quinoline Synthesis
- Field : Medicinal Chemistry
- Application : Quinoline and its derivatives are a vital nucleus in several natural products and FDA-approved drugs .
- Methods : Quinoline exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .
- Results : Quinoline systems are still being applied to create compounds with wide-ranging pharmacological activities .
-
Synthesis of 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutylamino}benzyl Ester
- Field : Organic Synthesis
- Application : 4-Aminobenzyl alcohol is used in the synthesis of this compound .
- Methods : The specific methods of synthesis are not provided in the sources, but it involves the use of 4-Aminobenzyl alcohol .
- Results : The synthesis results in the formation of the specified ester .
-
Synthesis of Cross-Azo Compounds
- Field : Organic Chemistry
- Application : 4-Aminobenzyl alcohol can be used as a reactant to synthesize cross-azo compounds .
- Methods : The specific methods of synthesis are not provided in the sources, but it involves the use of 4-Aminobenzyl alcohol .
- Results : The synthesis results in the formation of cross-azo compounds .
-
Synthesis of Cathepsin B Cleavable Dipeptide Linker
- Field : Biochemistry
- Application : 4-Aminobenzyl alcohol can be used in the synthesis of a cathepsin B cleavable dipeptide linker .
- Methods : The specific methods of synthesis are not provided in the sources, but it involves the use of 4-Aminobenzyl alcohol .
- Results : The synthesis results in the formation of a cathepsin B cleavable dipeptide linker .
-
Synthesis of Hydrogelators for Drug Delivery Applications
- Field : Pharmaceutical Sciences
- Application : 4-Aminobenzyl alcohol can be used as a starting material to synthesize hydrogelators for drug delivery applications .
- Methods : The specific methods of synthesis are not provided in the sources, but it involves the use of 4-Aminobenzyl alcohol .
- Results : The synthesis results in the formation of hydrogelators for drug delivery applications .
-
Synthesis of Aromatic Amines
- Field : Organic Chemistry
- Application : 3-(4-Aminobenzyl)aniline can be used in the synthesis of aromatic amines .
- Methods : The specific methods of synthesis are not provided in the sources, but it involves the use of 3-(4-Aminobenzyl)aniline .
- Results : The synthesis results in the formation of aromatic amines .
-
Synthesis of Arylmethylamines
- Field : Organic Chemistry
- Application : 3-(4-Aminobenzyl)aniline can be used in the synthesis of arylmethylamines .
- Methods : The specific methods of synthesis are not provided in the sources, but it involves the use of 3-(4-Aminobenzyl)aniline .
- Results : The synthesis results in the formation of arylmethylamines .
-
Synthesis of N-Alkylated Amines
- Field : Organic Chemistry
- Application : 3-(4-Aminobenzyl)aniline can be used in the synthesis of N-alkylated amines .
- Methods : The specific methods of synthesis are not provided in the sources, but it involves the use of 3-(4-Aminobenzyl)aniline .
- Results : The synthesis results in the formation of N-alkylated amines .
安全和危害
属性
IUPAC Name |
3-[(4-aminophenyl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c14-12-6-4-10(5-7-12)8-11-2-1-3-13(15)9-11/h1-7,9H,8,14-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGWQCROGAHMWSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)CC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30173054 | |
| Record name | Benzenamine, 3-((4-aminophenyl)methyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30173054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Aminobenzyl)aniline | |
CAS RN |
19430-83-2 | |
| Record name | Benzenamine, 3-((4-aminophenyl)methyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019430832 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 3-((4-aminophenyl)methyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30173054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4'-Diaminodiphenylmethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



